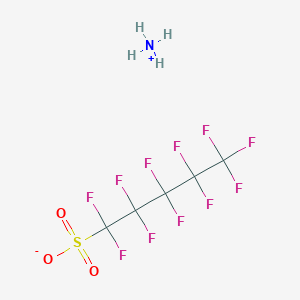

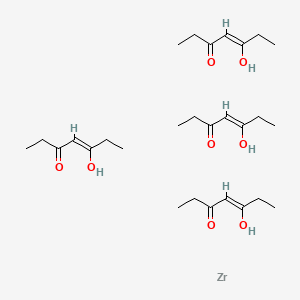

(Z)-5-hydroxyhept-4-en-3-one;zirconium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-5-hydroxyhept-4-ène-3-one ; zirconium est un composé qui combine une molécule organique, (Z)-5-hydroxyhept-4-ène-3-one, avec le métal zirconium

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (Z)-5-hydroxyhept-4-ène-3-one implique généralement la condensation aldolique d'aldéhydes et de cétones appropriés en conditions basiques. Les conditions de réaction comprennent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, et la réaction est effectuée à température ambiante ou à des températures légèrement élevées.

Pour l'incorporation du zirconium, la molécule organique peut être mise en réaction avec des composés du zirconium tels que le tétrachlorure de zirconium (ZrCl4) ou les alcoolates de zirconium. Les conditions de réaction pour cette étape peuvent impliquer l'utilisation de solvants tels que le tétrahydrofurane (THF) ou le toluène, et la réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation.

Méthodes de production industrielle

Dans les milieux industriels, la production de (Z)-5-hydroxyhept-4-ène-3-one ; zirconium peut impliquer des procédés de production en lots à grande échelle ou en flux continu. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction assurent un rendement élevé et une pureté du produit final. Les méthodes industrielles visent également à minimiser les déchets et à optimiser l'utilisation des matières premières.

Analyse Des Réactions Chimiques

Types de réactions

(Z)-5-hydroxyhept-4-ène-3-one ; zirconium subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La double liaison dans la partie heptenone peut être réduite en simple liaison à l'aide de catalyseurs d'hydrogénation comme le palladium sur charbon.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs tels que le chlorure de thionyle ou le tribromure de phosphore.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en solution aqueuse, trioxyde de chrome dans l'acide acétique.

Réduction : Gaz hydrogène avec un catalyseur de palladium sur charbon, borohydrure de sodium dans le méthanol.

Substitution : Chlorure de thionyle dans le dichlorométhane, tribromure de phosphore dans l'éther.

Principaux produits

Oxydation : Formation de 5-oxohept-4-ène-3-one ou de 5-carboxyhept-4-ène-3-one.

Réduction : Formation de 5-hydroxyheptan-3-one.

Substitution : Formation de 5-chlorohept-4-ène-3-one ou de 5-bromohept-4-ène-3-one.

Applications de la recherche scientifique

Chimie

En chimie, (Z)-5-hydroxyhept-4-ène-3-one ; zirconium est utilisé comme précurseur pour la synthèse de molécules organiques complexes. Sa structure unique permet la formation de divers dérivés par des modifications chimiques.

Biologie

En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses interactions avec les macromolécules biologiques telles que les protéines et les acides nucléiques présentent un intérêt particulier.

Médecine

En médecine, (Z)-5-hydroxyhept-4-ène-3-one ; zirconium est étudié pour ses propriétés thérapeutiques potentielles. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.

Industrie

Dans les applications industrielles, ce composé est utilisé dans le développement de matériaux avancés. Son incorporation dans les polymères et les composites améliore leurs propriétés mécaniques et thermiques.

Mécanisme d'action

Le mécanisme d'action de (Z)-5-hydroxyhept-4-ène-3-one ; zirconium implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle et la double liaison dans la partie heptenone permettent des liaisons hydrogène et des interactions π-π avec les molécules cibles. La composante zirconium peut faciliter la coordination avec les sites de liaison aux métaux dans les enzymes ou les récepteurs, modulant leur activité.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-5-hydroxyhept-4-en-3-one;zirconium is used as a precursor for the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its incorporation into polymers and composites enhances their mechanical and thermal properties.

Mécanisme D'action

The mechanism of action of (Z)-5-hydroxyhept-4-en-3-one;zirconium involves its interaction with specific molecular targets. The hydroxyl group and the double bond in the heptenone moiety allow for hydrogen bonding and π-π interactions with target molecules. The zirconium component may facilitate coordination with metal-binding sites in enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Composés similaires

(Z)-5-hydroxyhept-4-ène-3-one : La composante organique sans zirconium.

Tétrachlorure de zirconium : Un composé courant du zirconium utilisé dans diverses réactions chimiques.

5-hydroxyhept-4-ène-3-one : La forme non isomérique de la composante organique.

Unicité

L'unicité de (Z)-5-hydroxyhept-4-ène-3-one ; zirconium réside dans sa combinaison de composants organiques et inorganiques. Cette structure hybride confère des propriétés chimiques et physiques uniques qui ne sont pas observées dans les composants individuels. La présence de zirconium améliore la stabilité et la réactivité du composé, ce qui en fait un matériau précieux pour diverses applications.

Propriétés

Formule moléculaire |

C28H48O8Zr |

|---|---|

Poids moléculaire |

603.9 g/mol |

Nom IUPAC |

(Z)-5-hydroxyhept-4-en-3-one;zirconium |

InChI |

InChI=1S/4C7H12O2.Zr/c4*1-3-6(8)5-7(9)4-2;/h4*5,8H,3-4H2,1-2H3;/b4*6-5-; |

Clé InChI |

NOJOYXPRKMCQQR-ZFELYGPVSA-N |

SMILES isomérique |

CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.[Zr] |

SMILES canonique |

CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Zr] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)

![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)